(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoroacetate
Overview
Description
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoroacetate, also known as (1S,3S,5S)-2-azabicyclo[3.1.0]hexan-3-yl trifluoroacetate and (1S,3S,5S)-2-azabicyclohexan-3-yl trifluoroacetate, is a trifluoroacetate ester of an azabicyclohexane-3-carboxylic acid. This organic compound is a colorless, crystalline solid with a melting point of 125-126 °C and a boiling point of 194-195 °C. It is soluble in water and has a high solubility in organic solvents such as methanol, ethanol, and acetone. It is a versatile compound used in a variety of scientific research applications.
Scientific Research Applications
Skeletal Rearrangement Applications
The compound has been studied in the context of skeletal rearrangements. For instance, derivatives of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid were found to rearrange stereospecifically into 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones when treated with trifluoroacetic acid, demonstrating its utility in complex chemical transformations (Kobayashi, Ono, & Kato, 1992).
Synthesis of Natural Product-like Compounds
The compound plays a role in the synthesis of natural product-like compounds. An example includes the synthesis of N-Allyl 3-endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid, which, through a series of reactions including treatment with trifluoroacetic acid, leads to the formation of hexahydrofuro[3,2-b]pyridine derivatives (Sonaglia, Banfi, Riva, & Basso, 2012).
Pharmaceutical Applications
The compound is used in pharmaceutical research, particularly in the construction of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, which are of interest to the pharmaceutical industry due to their structural complexity and potential biological activities (Harris, Li, Lian, Xiao, & Londregan, 2017).
Catalytic Applications
The compound is involved in catalytic processes, such as the carboxylation of linear and cyclic alkanes to carboxylic acids, where trifluoroacetate plays a role in the reaction mechanism (Reis, Silva, Palavra, Silva, & Pombeiro, 2005).
properties
IUPAC Name |
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.C2HF3O2/c8-6(9)5-2-3-1-4(3)7-5;3-2(4,5)1(6)7/h3-5,7H,1-2H2,(H,8,9);(H,6,7)/t3-,4-,5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLRTFUNSNDKGV-SHLRHQAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC(C2)C(=O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1N[C@@H](C2)C(=O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoroacetate | |
CAS RN |
1523541-80-1 | |
Record name | 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid, (1S,3S,5S)-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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